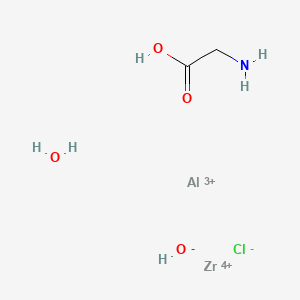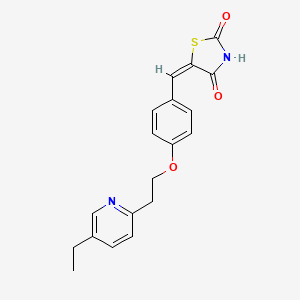
Dichlorure de 1,1’-Isopropylidènezirconocène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1/'-ISOPROPYLIDENEZIRCONOCENE DICHLORIDE, also known as isopropylidenebis(cyclopentadienyl)zirconium dichloride, is a chemical compound with the molecular formula C13H14Cl2Zr. It is a metallocene compound, which means it contains a metal (zirconium) sandwiched between two cyclopentadienyl anions. This compound is used in various applications, particularly in the field of polymer chemistry .
Applications De Recherche Scientifique
1,1/'-ISOPROPYLIDENEZIRCONOCENE DICHLORIDE has several scientific research applications:
Polymer Chemistry: It is used as a catalyst in the polymerization of olefins to produce polyolefins, which are important industrial polymers.
Material Science: This compound is used in the preparation of comb-shaped polyolefin elastomers, which have unique mechanical properties.
Organometallic Chemistry: It serves as a precursor for the synthesis of various organometallic compounds, which are used in catalysis and other chemical processes.
Mécanisme D'action
Target of Action
1,1’-Isopropylidenezirconocene Dichloride is primarily used in the preparation of comb-shaped polyolefin elastomers . The compound’s primary targets are the molecules involved in the formation of these elastomers.
Mode of Action
It is known that the compound plays a crucial role in the synthesis of polyolefin elastomers .
Biochemical Pathways
It is involved in the synthesis of comb-shaped polyolefin elastomers , which suggests it may influence the polymerization pathways of olefins.
Result of Action
The primary result of the action of 1,1’-Isopropylidenezirconocene Dichloride is the formation of comb-shaped polyolefin elastomers . These elastomers have various applications in the industrial sector.
Action Environment
The efficacy and stability of 1,1’-Isopropylidenezirconocene Dichloride can be influenced by various environmental factors. For instance, the compound is sensitive to moisture . Therefore, it should be stored under inert gas and in a moisture-free environment .
Méthodes De Préparation
1,1/'-ISOPROPYLIDENEZIRCONOCENE DICHLORIDE can be synthesized through several methods. One common synthetic route involves the reaction of zirconium tetrachloride with isopropylidenebis(cyclopentadienyl) in the presence of a reducing agent. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or other purification techniques .
Analyse Des Réactions Chimiques
1,1/'-ISOPROPYLIDENEZIRCONOCENE DICHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form zirconium oxide derivatives.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups, to form new zirconium complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
1,1/'-ISOPROPYLIDENEZIRCONOCENE DICHLORIDE can be compared with other similar metallocene compounds, such as:
Bis(cyclopentadienyl)zirconium dichloride: This compound has a similar structure but lacks the isopropylidene bridge, which affects its catalytic properties.
Bis(cyclopentadienyl)titanium dichloride: This titanium-based compound has similar applications in polymerization but different reactivity due to the different metal center.
Bis(cyclopentadienyl)hafnium dichloride: This hafnium-based compound also serves as a polymerization catalyst but has different physical and chemical properties compared to the zirconium analog.
1,1/'-ISOPROPYLIDENEZIRCONOCENE DICHLORIDE is unique due to its specific structure, which provides distinct catalytic properties and makes it suitable for specialized applications in polymer chemistry and material science .
Propriétés
Numéro CAS |
138533-79-6 |
|---|---|
Formule moléculaire |
C13H14Cl2Zr |
Poids moléculaire |
332.38 g/mol |
Nom IUPAC |
1-(2-cyclopenta-1,3-dien-1-ylpropan-2-yl)cyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/C13H14.2ClH.Zr/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12;;;/h3-10H,1-2H3;2*1H;/q-2;;;+4/p-2 |
Clé InChI |
NQROOCBBFWQAOT-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C1=CC=C[CH-]1)C2=CC=C[CH-]2.[Cl-].[Cl-].[Zr+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5/'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3/'-O-(4,4/'-dimethoxytrityl)-thymidine](/img/structure/B1148372.png)
![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1148382.png)
![3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride](/img/structure/B1148384.png)
